4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of thioether and oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Thioether formation: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol and an appropriate leaving group.
Amide bond formation: The final step involves coupling the oxadiazole derivative with a butanoyl chloride or butanoic acid derivative under amide-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Reduced heterocycles: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential activity against various bacterial and fungal strains.
Enzyme Inhibition: May act as an inhibitor for specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide depends on its application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide: can be compared with other thioether and oxadiazole derivatives such as:
Uniqueness
- Substituent Effects : The presence of the 4-chlorophenyl group may impart unique electronic and steric properties, influencing its reactivity and biological activity.
- Oxadiazole Ring : The 1,3,4-oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c17-11-5-7-12(8-6-11)24-10-2-4-14(21)18-16-20-19-15(23-16)13-3-1-9-22-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCQZYGMCTSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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